3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one - 2092237-48-2

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

Catalog Number: EVT-1766343
CAS Number: 2092237-48-2
Molecular Formula: C10H17ClFNO
Molecular Weight: 221.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

  • Compound Description: This compound is a derivative of furanone synthesized via a tandem asymmetric Michael addition–elimination reaction. It exhibits structural similarities to the target compound, particularly in the presence of a chlorine atom and a substituted piperidine ring. The crystal structure reveals a planar furanone ring and a cyclohexane ring in a chair conformation [].
  • Relevance: (5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one shares with the target compound the presence of a chlorine substituent and a piperidine ring, although with different substituents on the piperidine. This highlights a potential class of related compounds containing these features. []

3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

  • Compound Description: This compound, similar to the previous example, is a furanone derivative synthesized via a Michael addition–elimination reaction. It also possesses a halogen atom on the furanone ring and a 4-methylpiperidin-1-yl substituent [].
  • Relevance: 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one is closely related to the first related compound and shares the same core structure with it. It differs from 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one in the furanone ring and the lack of the propan-1-one moiety. This further emphasizes the recurrence of halogenated furanones with substituted piperidine rings as a relevant class of compounds [].

1-(4-Phenylquinolin-2-yl)propan-1-one

  • Compound Description: This compound, 1-(4-phenylquinolin-2-yl)propan-1-one, is synthesized using a solvent-free Friedländer quinoline synthesis []. Its structure was characterized using spectroscopic methods and analyzed for properties including noncovalent interactions and molecular orbitals [].
  • Relevance: The core structure of 1-(4-phenylquinolin-2-yl)propan-1-one, specifically the propan-1-one moiety, is also found in 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one []. This suggests that exploring variations of substituents on this core structure could be valuable for identifying related compounds.

3-(Dimethyl/Diethylamino)-{1-[4-Methyl-2 substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one

  • Compound Description: This series of compounds was designed with the 1,5-benzothiazepine moiety, a pharmacophore known for its diverse biological activities. The aim was to retain the anticonvulsant activity of the core structure while reducing toxicity [].
  • Relevance: While structurally distinct from the target compound, the 3-(Dimethyl/Diethylamino)-{1-[4-Methyl-2 substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one series highlights the concept of modifying known pharmacophores to enhance desired activities. This approach could be applied to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one to explore its potential for anticonvulsant activity or other therapeutic applications [].

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound, prepared using an environmentally friendly synthesis, contains both a triazole ring and a propan-1-one moiety [].
  • Relevance: The presence of the propan-1-one group in 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one makes it structurally related to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. Furthermore, the triazole ring is found in several other related compounds listed, suggesting it could be a significant pharmacophore for further investigation [].

1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propanone oximes

  • Compound Description: This series of dopamine D4 receptor agonists was designed by modifying a known agonist to improve stability and efficacy. The presence of a 2-pyridine ring and a two-methylene linker were key for their activity [].
  • Relevance: While this series targets a different receptor than the potential targets of 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, the 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propanone oximes highlight the importance of specific structural features for receptor binding. The piperazine ring in these oximes is similar to the piperidine ring in the target compound. Examining the impact of similar modifications on the target compound's structure could be insightful for understanding its activity and potential applications [].
  • Compound Description: These derivatives were synthesized and evaluated for antimicrobial activities, with several showing greater potency than standard antibiotics [].
  • Relevance: Although structurally distinct from 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, the (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One Derivatives demonstrate the potential of incorporating various heterocyclic rings and substituents to modulate biological activity. This suggests that exploring different substituents on the target compound could lead to the identification of compounds with enhanced or novel biological properties [].

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

  • Compound Description: This compound was synthesized via an aza-Michael addition reaction and assayed for binding affinity to the 5-HT6 receptor but showed poor activity [, ].
  • Relevance: Despite its low activity, 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one provides valuable insights into structural features important for receptor binding. It shares the propan-1-one moiety with 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one and features a piperazine ring that could be used as a basis for modifications [, ].

1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one

  • Compound Description: This compound was specifically designed as a glycogen synthase kinase-3β inhibitor and its crystal structure has been determined [].
  • Relevance: While 1-{3-[(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino]piperidin-1-yl}propan-1-one and 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one target different enzymes, they share the common motif of a substituted piperidine ring linked to a propan-1-one group. This structural similarity suggests that modifications to the target compound inspired by this kinase inhibitor could be a viable strategy for modulating its activity and exploring its potential applications [].

2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one

  • Compound Description: This compound exhibits whole-molecule disorder in its crystal structure and is characterized by weak intermolecular interactions [].
  • Relevance: Though structurally different from 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one demonstrates the use of halogenation and the incorporation of aromatic rings in drug design. Exploring halogenation patterns and the effects of different aromatic substituents on the target compound could reveal valuable structure-activity relationships. []

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative was synthesized as a potential antifungal agent against Aspergillus fumigatus, a significant fungal pathogen [].
  • Relevance: (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one is structurally similar to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, with both incorporating a chlorine atom and a fluorine atom. This emphasizes the potential importance of halogenation in the target compound's properties and suggests that exploring different halogenation patterns could be beneficial [].

1,3,3-tri(1H-indol-3-yl)propan-1-one

  • Compound Description: This compound serves as a precursor in the synthesis of diverse heterocyclic compounds, including oxoketene gem-dithiols and 1,2-dithiole-3-thiones. These compounds are known for their diverse biological activities and have potential applications in medicinal chemistry [].
  • Relevance: While 1,3,3-tri(1H-indol-3-yl)propan-1-one shares the propan-1-one moiety with 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, its significance lies in its versatility as a synthetic building block. The various transformations of this compound suggest that the target compound could also be a valuable starting point for synthesizing a range of novel compounds with potentially interesting biological activities [].

13. 1-(4-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one* Compound Description: This compound, containing a triazole unit, belongs to a class of compounds known for their diverse biological activities, including antineoplastic, analgesic, antimicrobial, and anticonvulsant effects [].* Relevance: Both 1-(4-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one contain a halogenated aromatic ring and a propan-1-one moiety. Additionally, the triazole ring, a pharmacophore with known biological activities, is present in this compound. This suggests that exploring the effects of a triazole ring on the target compound could be interesting [].

1‐(4‐Methoxy­phenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)­propan‐1‐one

  • Compound Description: This compound features a triazole ring and exhibits intermolecular C—H⋯O hydrogen bonds in its crystal structure [].
  • Relevance: Similar to the previous compound, 1‐(4‐Methoxy­phenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)­propan‐1‐one highlights the presence of a triazole ring, emphasizing the potential relevance of this group in the context of 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. The shared propan-1-one moiety further strengthens this link [].

1-(4-Nitrophenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This triazole-containing compound has been structurally characterized and exhibits weak intermolecular interactions in its crystal structure [].
  • Relevance: The recurrent presence of the triazole ring, coupled with the shared propan-1-one moiety, further strengthens the case for investigating triazole derivatives of 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one [].

16. 1‐(4‐Methyl­phen­yl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐1‐one* Compound Description: This compound features a triazole ring and forms a three-dimensional network through intermolecular C—H⋯O and C—H⋯N hydrogen bonds in its crystal structure [].* Relevance: Like the previous compounds, 1‐(4‐Methyl­phen­yl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐1‐one highlights the presence of a triazole ring linked to the propan-1-one moiety, further emphasizing this as a potentially significant structural feature for future investigation in relation to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one [].

1-(4-Methoxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound exhibits fungicidal and plant growth regulating activities, attributed to the presence of the triazole ring [].
  • Relevance: Yet again highlighting the triazole ring, 1-(4-Methoxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one's biological activities reinforce the potential of this group as a pharmacophore in the context of 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one [].

1‐(4‐Chloro­phen­yl)‐3‐(1H‐imidazol‐1‐yl)propan‐1‐one

  • Compound Description: This compound incorporates an imidazole ring and exhibits weak intermolecular hydrogen bonds in its crystal structure [].
  • Relevance: Similar to previous examples, 1‐(4‐Chloro­phen­yl)‐3‐(1H‐imidazol‐1‐yl)propan‐1‐one underscores the recurring presence of a nitrogen-containing heterocycle (in this case, imidazole) connected to the propan-1-one moiety. This suggests that incorporating such heterocycles into 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one could be a promising strategy for modifying its biological activity [].

19. 1-(4-Hydroxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one* Compound Description: This compound, characterized by its triazole ring, displays intermolecular interactions contributing to its crystal structure stability [].* Relevance: 1-(4-Hydroxyphenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one's presence further solidifies the recurring theme of a triazole ring linked to the propan-1-one core, suggesting that this structure is a significant pharmacophore. Exploring similar modifications on 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one could yield valuable insights into its activity [].

3-(Benzotriazol-1-yl)-1-(4-chloro­phen­yl)-2-(1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound incorporates both benzotriazole and triazole rings and exhibits intermolecular hydrogen bonds and π–π inter­actions in its crystal structure [].
  • Relevance: 3-(Benzotriazol-1-yl)-1-(4-chloro­phen­yl)-2-(1,2,4-triazol-1-yl)propan-1-one stands out due to the presence of two different nitrogen-containing heterocycles. This complexity, along with the presence of the propan-1-one motif, suggests that exploring more complex heterocyclic substitutions on 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one could be worthwhile [].

21. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one* Compound Description: This compound's crystal structure is characterized by a nearly planar pyridazine ring and a piperazine ring in a chair conformation [].* Relevance: While structurally distinct from 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one features a piperazine ring that closely resembles the piperidine ring in the target compound. This similarity highlights the potential for substituting piperidine with piperazine in the target compound, a modification that could modulate its activity [].

  • Compound Description: This compound, an isomer of a photolysis product, exhibits an overall twist in its molecular structure and features stacks of molecules in its crystal packing [, ].
  • Relevance: The core structure of 1-( 4-Chlorophenyl )-3-[ 3-( 4-chlorophenyl )-pyrazol-1-yl ] propan-1-one, particularly the propan-1-one moiety connected to a chlorophenyl group, bears resemblance to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. This structural similarity further supports the notion that variations in the substituents on this core structure can lead to a diverse range of compounds [, ].

(E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j)

  • Compound Description: Compound 5j is an oxime derivative demonstrating potent anti-Candida activity, exceeding the efficacy of fluconazole [].
  • Relevance: While structurally distinct from 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) illustrates that incorporating specific functional groups like oximes can significantly enhance biological activity. Investigating the effects of such modifications on the target compound could unveil novel properties [].
  • Compound Description: This compound, designed to target 5-HT1A receptors, exhibits micromolar affinity for the receptor. Docking studies revealed key electrostatic interactions responsible for its binding [].
  • Relevance: Although 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) targets a different receptor than 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, it shares a structurally similar piperazine ring. The research on this compound emphasizes the influence of substituents on receptor affinity. Similar investigations on the target compound, focusing on modifying the piperidine ring and other substituents, could provide valuable information about its potential biological targets and activity [].

1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (2)

  • Compound Description: This compound, synthesized from a chalcone precursor, has been thoroughly characterized and its crystal structure reveals a pyrazole ring adopting an envelope conformation [].
  • Relevance: While not directly analogous to 3-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (2) does share the propan-1-one moiety. This highlights the presence of this group in various chemical contexts and suggests its potential as a building block for further derivatization in the context of the target compound [].

Properties

CAS Number

2092237-48-2

Product Name

3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one

IUPAC Name

3-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one

Molecular Formula

C10H17ClFNO

Molecular Weight

221.7 g/mol

InChI

InChI=1S/C10H17ClFNO/c1-10(8-12)3-6-13(7-4-10)9(14)2-5-11/h2-8H2,1H3

InChI Key

FMBSTAGUXRXFBO-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)CCCl)CF

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)CF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.